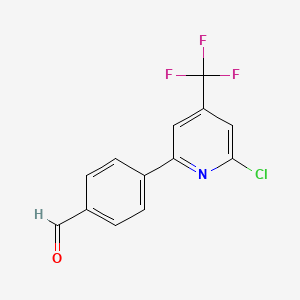
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Descripción general
Descripción
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde (CFTB) is a heterocyclic aldehyde that is of interest to the scientific community due to its potential applications in a variety of fields, from medicinal chemistry to materials science. CFTB is a versatile molecule that can be used as a starting material for the synthesis of a range of compounds, including drugs, polymers, and dyes.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is involved in various chemical synthesis processes. It has been used in the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, where compounds like 2-bromo-4-(trifluoromethyl)pyridine and others were selectively deprotonated and subsequently carboxylated at specific positions. This indicates its role in creating complex organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Biocatalysis and Asymmetric Catalysis
In the field of biocatalysis and asymmetric catalysis, derivatives of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde have been used. For instance, 4-chloro-2-(1-hydroxybenzyl)pyridines, derived from similar ketones, have been obtained with enantiomeric excesses via bioreduction. These active alcohols were transformed into derivatives for application in asymmetric catalytic processes, highlighting the compound's utility in creating enantioselective catalysts (Busto, Gotor‐Fernández, & Gotor, 2006).
Intermediate in Anticancer Drug Synthesis
4-(Pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, has been synthesized from compounds including terephthalaldehyde. This process involves multiple steps, such as acetal reaction, nucleophilic reaction, and hydrolysis, indicating the role of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in the pharmaceutical industry, especially in the development of anticancer therapeutics (Zhang, Cao, Xu, & Wang, 2018).
Photophysical Properties in Molecular Design
The compound plays a role in determining the photophysical properties of molecules. For example, derivatives like 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde were synthesized and their thermal, electrochemical, and optical properties were investigated. This research aids in understanding intramolecular charge transfer and fluorosolvatochromism, essential in the design of electronic and photonic materials (Altinolcek, Battal, Vardalli, Tavaslı, Yu, Peveler, & Skabara, 2021).
Catalysis in Organic Reactions
It's involved in catalytic processes, like the Lewis acid-catalyzed synthesis of aminopyrroloquinolinols. This demonstrates the role of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde derivatives in facilitating specific organic reactions, contributing to the development of novel organic compounds with potential applications in various industries (Kobayashi, Nakahashi, Takanohashi, Kitamura, Morikawa, & Konishi, 2002).
Propiedades
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-12-6-10(13(15,16)17)5-11(18-12)9-3-1-8(7-19)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVJJQJBASWFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



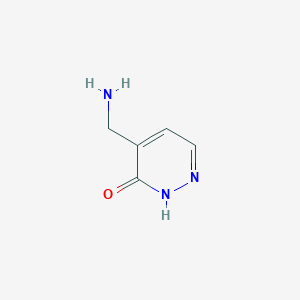
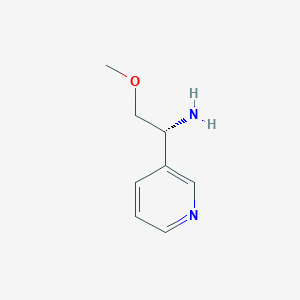
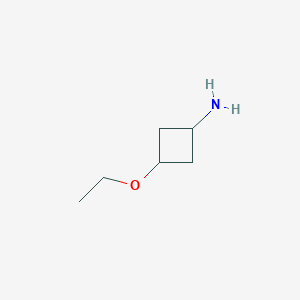


![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-[(2R)-pyrrolidin-2-yl]ethanol](/img/structure/B1396158.png)
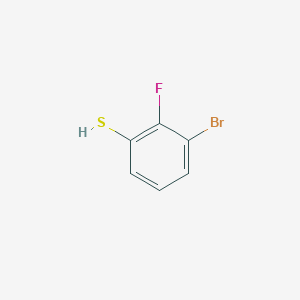
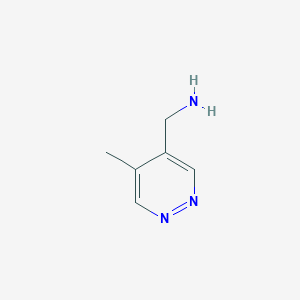
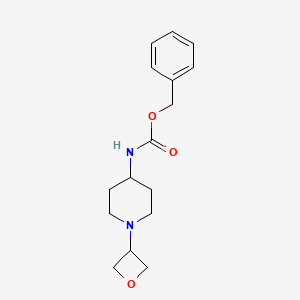
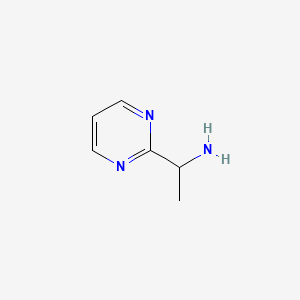
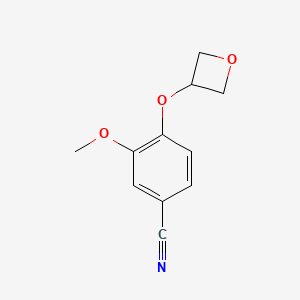
![6-Amino-5H-[1,3]-thiazolo-[3,2-a]-pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)
![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)